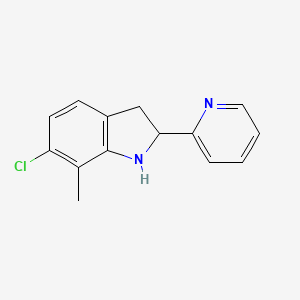

6-Chloro-7-methyl-2-(pyridin-2-yl)indoline

Description

Historical Context and Evolution of Indoline (B122111) Derivatives in Medicinal Chemistry

The journey of indoline and its parent structure, indole (B1671886), in medicinal chemistry is a long and storied one. The indole nucleus was first identified in the 19th century, and its derivatives have since been found in a plethora of biologically active compounds. ijsdr.org Naturally occurring indole alkaloids, such as reserpine (B192253) from the Rauwolfia plant, have been historically used for their antihypertensive and antipsychotic properties. nih.gov This discovery paved the way for extensive research into the synthesis and therapeutic applications of indole and indoline derivatives. ijsdr.orgnih.gov

Over the decades, the focus of research has expanded from naturally occurring alkaloids to the design and synthesis of novel indoline-based compounds with tailored pharmacological profiles. nih.gov Early investigations often involved the reduction of indoles to form the indoline (dihydroindole) structure. nih.gov Modern synthetic methods, including solid-phase synthesis and photocatalyzed reactions, have enabled the creation of diverse libraries of substituted indolines for high-throughput screening and drug discovery. acs.orgacs.org This evolution has led to the identification of indoline derivatives with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. acs.orgresearchgate.netresearchgate.net

Chemical Significance of the Indoline Core as a Privileged Pharmacophore

The indoline nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. nih.govresearchgate.net The unique three-dimensional and non-coplanar structure of the indoline core, in contrast to the planar indole ring, contributes to improved physicochemical properties such as increased water solubility. nih.gov

The structural rigidity and the presence of a nitrogen atom that can act as a hydrogen bond donor or acceptor allow indoline derivatives to interact with a wide range of biological macromolecules, including enzymes and receptors. researchgate.netchula.ac.th The bicyclic system of indoline provides a versatile template that can be functionalized at various positions, allowing for the fine-tuning of its biological activity and selectivity. acs.orgacs.org This adaptability has made the indoline scaffold a cornerstone in the design of targeted therapies. researchgate.netmdpi.com

Overview of Substituted Indolines and Their Diverse Biological Potential

The strategic placement of various substituents on the indoline ring system has led to the discovery of compounds with a broad spectrum of pharmacological activities. Researchers have extensively explored how different functional groups impact the biological effects of these molecules. acs.orgresearchgate.netnih.gov

Substituted indolines have demonstrated significant potential in several therapeutic areas:

Anticancer Activity: Many indoline derivatives have been investigated as potent anticancer agents. mdpi.comnih.gov For instance, certain 3-substituted indolin-2-ones have been shown to be selective inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial in cancer progression. nih.gov

Antimicrobial Properties: The indoline scaffold has been a focus of antimicrobial research, with derivatives showing activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netchula.ac.thnih.gov

Anti-inflammatory and Antioxidant Effects: Novel indoline derivatives have been developed that exhibit potent anti-inflammatory and antioxidant activities, protecting cells from oxidative stress and inflammation-related damage. acs.orgacs.org

Neurological Applications: The structural similarity of the indoline core to neurotransmitters like serotonin (B10506) has led to the development of compounds targeting central nervous system receptors. nih.gov For example, specific indoline derivatives have been identified as selective 5-HT2C receptor antagonists. nih.gov

The following table provides a summary of the biological activities of various substituted indoline derivatives as reported in recent literature.

| Compound Class | Substituents | Biological Activity |

| Indoline Derivatives | Varied substituents on the benzo ring and nitrogen | Potent and selective α1A-adrenoceptor antagonists for benign prostatic hyperplasia. acs.orgfigshare.com |

| 1-Substituted Indolines | Chains with amino, ester, amide, or alcohol groups | Potent antioxidant and anti-inflammatory agents. acs.orgacs.org |

| 3-Substituted Indolin-2-ones | Five-membered heteroaryl rings or substituted benzylidenyl groups | Selective inhibitors of receptor tyrosine kinases (e.g., VEGFR, EGFR). nih.gov |

| Indoline-2-carboxamides | Varied substituents at R1 and R2 positions | Brain-penetrant inhibitors of Trypanosoma brucei. acs.org |

Chemical Significance and Research Trajectory of 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline

The specific compound This compound is an example of a substituted indoline that combines several key pharmacophoric elements. While extensive dedicated research on this particular molecule is not widely available in published literature, its structural components suggest a significant potential for biological activity.

The key structural features of this compound are:

Indoline Core: Provides the fundamental privileged scaffold.

6-Chloro Substituent: The presence of a halogen, such as chlorine, on the aromatic ring can enhance lipophilicity and modulate electronic properties, often leading to improved binding affinity and metabolic stability. acs.orgmdpi.com

7-Methyl Substituent: A methyl group can influence the steric and electronic environment of the molecule, potentially affecting its interaction with biological targets. nih.gov

2-(Pyridin-2-yl) Substituent: The pyridine (B92270) ring is a common feature in many biologically active compounds, often involved in hydrogen bonding and metal coordination. Its inclusion can significantly impact the pharmacological profile. mdpi.com

Given the established biological activities of related substituted indolines and pyridinyl compounds, the research trajectory for this compound would likely involve its synthesis and evaluation for a range of therapeutic applications, particularly in areas where similar scaffolds have shown promise, such as oncology, infectious diseases, and neurology. Further investigation is required to fully elucidate its chemical properties and biological potential.

The following table details the properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 593233-49-9 bldpharm.com |

| Molecular Formula | C14H13ClN2 bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

6-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H13ClN2/c1-9-11(15)6-5-10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3 |

InChI Key |

JEAJHORQBGLPMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(C2)C3=CC=CC=N3)Cl |

Origin of Product |

United States |

Biological Activity and Pharmacological Potential of 6 Chloro 7 Methyl 2 Pyridin 2 Yl Indoline and Analogues

In Vitro Biological Evaluations

In vitro studies, which are conducted using components of an organism that have been isolated from their usual biological surroundings, provide a crucial first step in evaluating the pharmacological potential of new chemical entities. For analogues of 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline, these evaluations have unveiled significant activity across several key areas of therapeutic interest.

Cell-Based Assays for Anti-proliferative Activity in Cancer Research

Derivatives of the indole (B1671886) and indoline (B122111) core have demonstrated notable anti-proliferative effects against a variety of human cancer cell lines. The indole structure is a well-known pharmacophore for its anticancer potential. nih.gov

For instance, a series of 5-chloro-indole-2-carboxylate derivatives were evaluated for their ability to inhibit the growth of several cancer cell lines. Compound 3e from this series, which contains a piperidin-1-yl substituent, showed particularly potent activity against the Panc-1 (pancreatic cancer), MCF-7 (breast cancer), and A-549 (epithelial cancer) cell lines, with GI₅₀ values (concentration causing 50% growth inhibition) of 29 nM, 30 nM, and 27 nM, respectively. nih.gov Another derivative, 3b , was also more effective than the reference drug erlotinib (B232) against the MCF-7 cell line, with an IC₅₀ value of 32 nM. nih.gov Furthermore, in a melanoma cell line (LOX-IMVI) known to have the BRAF V600E mutation, compound 3e exhibited an IC₅₀ value of 0.96 µM. nih.gov

Indole-based chalcone (B49325) derivatives have also been synthesized and tested, with some showing excellent inhibitory activity against A549 lung cancer cells. asm.org Another class of hybrids, indole/1,2,4-triazole compounds, have been investigated as tubulin polymerization inhibitors. nih.gov Compound 7i from this series was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.03 µM, which is more potent than the standard drug Combretastatin A-4 (CA-4). nih.gov

Table 1: Anti-proliferative Activity of Selected Indole Analogues

| Compound | Cell Line | Assay Type | Value (µM) | Source |

|---|---|---|---|---|

| 3e (indole-2-carboxylate) | Panc-1 | GI₅₀ | 0.029 | nih.gov |

| 3e (indole-2-carboxylate) | MCF-7 | GI₅₀ | 0.030 | nih.gov |

| 3e (indole-2-carboxylate) | A-549 | GI₅₀ | 0.027 | nih.gov |

| 3e (indole-2-carboxylate) | LOX-IMVI | IC₅₀ | 0.96 | nih.gov |

| 3b (indole-2-carboxylate) | MCF-7 | IC₅₀ | 0.032 | nih.gov |

| 7i (indole/1,2,4-triazole) | Tubulin Polymerization | IC₅₀ | 3.03 | nih.gov |

Assessment of Enzyme Inhibition (e.g., GSK-3β, SIRT3, COX)

Analogues of this compound have been found to inhibit several key enzymes implicated in various diseases.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its overexpression is linked to diseases such as Alzheimer's, schizophrenia, and cancer. jmchemsci.com Indole and oxindole (B195798) derivatives are recognized as a significant group of GSK-3β inhibitors. jmchemsci.com For example, a novel ATP-competitive GSK-3β inhibitor featuring a 3-pyridyl 2-oxindole scaffold has been developed. frontiersin.org In one study, a series of azaindolin-2-one derivatives were synthesized, and compound (E)-2f emerged as a promising GSK-3β inhibitor with an IC₅₀ of 1.7 µM. frontiersin.org Other research has focused on 9H-pyrimido[4,5-b]indole-based compounds, with derivatives like (R)-2 and (R)-28 showing potent GSK-3β inhibition with IC₅₀ values of 480 nM and 360 nM, respectively. nih.gov

Sirtuin (SIRT) Inhibition: Sirtuins are a class of NAD⁺-dependent deacetylases that regulate metabolism, stress responses, and aging. Sirtuin 3 (SIRT3), the primary mitochondrial deacetylase, is a target for conditions like Parkinson's disease and certain cancers. mdpi.comwjpmr.com Novel indole-based carboxamide derivatives have been developed as effective modulators of SIRT3. mdpi.com In other studies, indole analogues of the known SIRT inhibitor EX-527 were synthesized. One compound, 3h , bearing an isopropyl substituent, was found to be as potent as EX-527 against SIRT1 and more selective over SIRT2. Another derivative, 3g , with a benzyl (B1604629) substituent, inhibited both SIRT1 and SIRT2 at micromolar concentrations.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while COX-1 inhibition is linked to gastrointestinal side effects. Indole derivatives have been explored as COX inhibitors. A series of acetohydrazide derivatives based on the indole structure were synthesized and evaluated for anti-inflammatory activity, with some compounds showing significant inhibition of COX-2 expression. Another study reported that substituting the 2'-methyl group of the potent NSAID indomethacin (B1671933) with a trifluoromethyl group resulted in a compound with unexpected COX-2 selectivity (IC₅₀ for murine COX-2 = 267 nM) and significantly reduced activity against COX-1.

Table 2: Enzyme Inhibitory Activity of Selected Indole Analogues

| Compound Class/Name | Target Enzyme | Assay Type | Value (µM) | Source |

|---|---|---|---|---|

| (E)-2f (azaindolin-2-one) | GSK-3β | IC₅₀ | 1.7 | frontiersin.org |

| (R)-2 (9H-pyrimido[4,5-b]indole) | GSK-3β | IC₅₀ | 0.48 | nih.gov |

| (R)-28 (9H-pyrimido[4,5-b]indole) | GSK-3β | IC₅₀ | 0.36 | nih.gov |

| CF₃-indomethacin | mCOX-2 | IC₅₀ | 0.267 | |

| CF₃-indomethacin | oCOX-1 | IC₅₀ | >100 |

Receptor Modulatory Activity (e.g., 5-HT2C receptor antagonism)

The serotonin (B10506) (5-HT) receptor system is a critical target for drugs treating central nervous system disorders. The 5-HT₂C receptor, in particular, is implicated in the control of mood, appetite, and reward pathways. Antagonists of this receptor are being investigated for the treatment of anxiety, depression, and schizophrenia.

A key example of an indoline derivative with this activity is SB-242084 (6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline). This compound was identified as the first selective and brain-penetrant 5-HT₂C receptor antagonist. Its discovery highlighted the potential of the substituted indoline scaffold to achieve high affinity and selectivity for this specific serotonin receptor subtype.

Further research into indole derivatives has shown their ability to interact with other serotonin receptors. Molecular docking studies of certain indole derivatives revealed interactions with both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov For one compound, a halogen bond was observed between its chlorine atom and an asparagine residue in the 5-HT₂ₐ receptor binding site, indicating a specific mode of interaction that contributes to its binding affinity. nih.gov

Antimicrobial and Antiviral Efficacy Assessments

The indole scaffold is a promising pharmacophore in the discovery of new antimicrobial and antiviral agents. frontiersin.org

Antimicrobial Activity: Indole and its derivatives have been shown to possess activity against a range of pathogenic bacteria and fungi. For example, a series of novel fluoroquinolones featuring a dihydro-pyrazolo[4,3-c]pyridin-yl moiety attached at the C-7 position were synthesized. These compounds were evaluated for their in vitro antibacterial activity, with many exhibiting good potency against Gram-positive strains like methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. One compound, 8f , was found to be 8- to 128-fold more potent than reference drugs like ciprofloxacin (B1669076) against certain strains of methicillin-resistant Staphylococcus aureus (MRSA). Other studies have investigated cis-dioxomolybdenum(VI) complexes with thiosemicarbazone-based ligands, which showed antimicrobial activity against C. albicans, E. coli, P. aeruginosa, and S. aureus with MIC values ranging from 62.5 to 500 µg/mL.

Antiviral Efficacy: The indole nucleus is a component of several antiviral drugs and clinical candidates. nih.gov Indole derivatives have demonstrated broad-spectrum antiviral activity, inhibiting various viruses by targeting different stages of the viral life cycle, such as entry, fusion, and replication. nih.gov

For instance, indole derivatives have been identified as inhibitors of the Hepatitis C virus (HCV). N-benzyl-substituted tetrahydroindoles showed good antiviral properties against HCV genotypes 1b and 2a, with EC₅₀ values in the low micromolar range. Indole-based compounds have also been developed as potent inhibitors of HIV. frontiersin.org An indole-3-yl analogue with a methyl group at the piperazine (B1678402) 2-position was identified as a potent HIV-1 attachment inhibitor with an EC₅₀ of 4.0 nM. More recently, novel indole alkaloid derivatives were found to inhibit Dengue and Zika virus infection by interfering with the viral replication complex. jmchemsci.com In the context of the SARS-CoV-2 pandemic, indole-containing compounds like Umifenovir (Arbidol) and Remdesivir have been investigated, with Arbidol acting as a membrane fusion inhibitor and other indole analogues being explored as potential inhibitors of the 3CL protease.

Table 3: Antimicrobial and Antiviral Activity of Selected Analogues

| Compound/Class | Organism/Virus | Assay Type | Value (µM or µg/mL) | Source |

|---|---|---|---|---|

| Fluoroquinolone 8f | MRSA | MIC | 8-128x > Ciprofloxacin | |

| Fluoroquinolone 8f | S. pneumoniae | MIC | 0.25 µg/mL | |

| Tetrahydroindole 3 | HCV (gt 2a) | EC₅₀ | 2.6 µM | |

| Indole-3-yl analogue 43 | HIV-1 | EC₅₀ | 0.004 µM (4.0 nM) | |

| Umifenovir (Arbidol) | SARS-CoV-2 | IC₅₀ | 4.11 µM |

Neuroprotective Properties and Related Studies

Indole-based compounds are being actively investigated for their potential to treat neurodegenerative diseases, a capacity often linked to their enzyme-inhibiting and receptor-modulating activities. The indole scaffold is considered a versatile pharmacophore that interacts with multiple receptors relevant to neuroprotection.

The inhibition of GSK-3β, as mentioned previously, is a primary strategy for developing treatments for Alzheimer's disease. frontiersin.org The ability of indoline analogues to inhibit this enzyme suggests a direct mechanism for neuroprotection. jmchemsci.comnih.gov Similarly, the modulation of SIRT3 by indole-based carboxamides offers another pathway. mdpi.com SIRT3 plays a significant role in mitochondrial health and reducing oxidative stress, which is a key factor in the progression of neurodegenerative conditions like Parkinson's disease. mdpi.com By upregulating SIRT3, these compounds can enhance the expression of protective proteins like PGC-1α and FOXO3, which help detoxify reactive oxygen species. mdpi.com

Furthermore, the interaction of indole derivatives with serotonin receptors can influence cognitive processes. One study on indole derivatives found that a specific compound, D2AAK5 , had a beneficial effect on memory processes in a passive avoidance test in mice, an effect potentially mediated through the 5-HT₁ₐ receptor. nih.gov

Preclinical In Vivo Studies in Relevant Animal Models

While in vitro assays establish potential activity, preclinical in vivo studies in animal models are essential to evaluate a compound's effects in a living organism. Several analogues of this compound have been assessed in such models for various therapeutic effects.

For example, the anti-inflammatory activity of indole derivatives has been confirmed in the carrageenan-induced rat paw edema model. The trifluoromethyl analogue of indomethacin, a potent COX-2 inhibitor, exhibited in vivo anti-inflammatory activity with a potency similar to indomethacin itself. New indole-chalcone hybrids have also been evaluated in mice, demonstrating both analgesic and anti-inflammatory effects in hot plate, tail immersion, and carrageenan-induced paw edema tests.

In the context of neuroprotection and cognitive enhancement, new 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones were investigated for their anti-amnesic properties in mice. The most effective derivative, 2-(3-chlorophenyl)-6-methyl-1,2-dihydro-1H-pyridin-4-one 9b , demonstrated positive effects on spontaneous working memory.

Furthermore, in vivo studies are crucial for determining how well a compound engages its target in the body. For a series of P2X7 antagonists based on a tetrahydro- frontiersin.orgjmchemsci.comtriazolo[4,5-c]pyridine core, researchers measured receptor occupancy in rats. Two compounds showed robust P2X7 receptor occupancy at very low doses (ED₅₀ values of 0.06 and 0.07 mg/kg), demonstrating their potency and suitability for further preclinical development for mood disorders. Such studies provide critical evidence of a compound's potential efficacy before it can be considered for human clinical trials.

Efficacy Assessment in Disease Models (e.g., infection, neurological disorders)

Analogues of the core structure have been evaluated in preclinical models of significant neurological diseases, demonstrating potential therapeutic efficacy.

Neurodegenerative Prion Diseases: In the field of neurodegenerative conditions, certain non-indoline analogues have been identified as potent anti-prion agents. The 2-aminothiazole (B372263) compounds, IND24 and IND81, were assessed for their efficacy in wild-type mice infected with scrapie, a fatal prion disease. nih.gov Treatment with these compounds showed a remarkable extension in the survival times of the infected mice. nih.gov For instance, in mice infected with the Rocky Mountain Laboratory (RML) prion strain, IND24 treatment significantly prolonged survival compared to vehicle-treated controls. nih.gov The efficacy of IND24 was also demonstrated against another scrapie strain, ME7. nih.gov However, the development of drug-resistant prion strains was observed, suggesting that monotherapy might be limited by the emergence of resistance. nih.gov Studies in knock-in mouse models of inherited prion diseases, such as familial Creutzfeldt-Jakob disease (fCJD), found that some of these compounds, including IND24, did not significantly extend disease-free survival, highlighting the strain-specific nature of their efficacy. plos.orgnih.gov

Efficacy of Anti-Prion Analogues in Mouse Models

| Compound | Prion Strain | Animal Model | Mean Survival (Treated, dpi) | Mean Survival (Vehicle, dpi) | Source |

| IND24 | RML | Tg(Gfap-luc)/FVB Mice | 204 ± 5 | 118 ± 1 | nih.gov |

| IND81 | RML | Tg(Gfap-luc)/FVB Mice | 193 ± 3 | 118 ± 1 | nih.gov |

| IND24 | ME7 | Tg(Gfap-luc)/FVB Mice | 214 ± 4 | 126 ± 2 | nih.gov |

dpi: days post-inoculation

Depressive Disorders: The role of the purinergic P2X7 receptor (P2X7R) in depression has led to the evaluation of its antagonists in animal models. nih.govmpg.deproquest.com In studies using chronic stress models to induce depressive-like behaviors in rodents, treatment with P2X7R antagonists such as Brilliant Blue G, A-438079, and A-804598 consistently attenuated these behaviors. mpg.deproquest.comnih.gov These antagonists were also found to reverse neurobiological changes associated with chronic stress, including the upregulation of pro-inflammatory markers. nih.govmpg.de This suggests that compounds targeting the P2X7R may have therapeutic potential in stress-related psychiatric disorders. nih.gov

Pharmacodynamic Evaluation in Preclinical Systems

The pharmacodynamic properties of indoline-containing structures have been characterized, with a focus on their metabolic pathways. Indapamide, a 4-chloro-N-(2-methyl-1-indolinyl) sulfonamide, serves as a key analogue for understanding the preclinical metabolism of this class of compounds. nih.gov

Studies using human liver microsomes and recombinant cytochrome P450 enzymes have identified CYP3A4 as the primary enzyme responsible for the metabolism of Indapamide. nih.govdrugbank.com A major metabolic pathway is the dehydrogenation of the indoline ring to form the corresponding indole structure, a process catalyzed efficiently by CYP3A4. nih.gov The enzymatic efficiency (Vmax/Km) of CYP3A4 for Indapamide dehydrogenation was found to be approximately 10-fold greater than that for the dehydrogenation of the parent indoline molecule. nih.gov Besides dehydrogenation, other metabolic pathways include hydroxylation and epoxidation, also mediated by CYP3A4. nih.govdrugbank.com In vitro investigations have also shown that the metabolism of Indapamide can be significantly inhibited by co-administration of other drugs, such as the calcium channel blocker felodipine, which may alter its pharmacokinetics. researchgate.net

Kinetic Constants for Dehydrogenation by CYP3A4

| Compound | Km (μM) | Vmax (nmol/min/nmol P450) | Vmax/Km (μL/min/nmol P450) | Source |

| Indapamide | 100 | 20.4 | 204 | nih.govresearchgate.net |

| Indoline | 140 | 3.2 | 23 | nih.gov |

Assessment of Receptor Modulation and Associated Behavioral Outcomes in Animal Models

Analogues of this compound have shown significant activity as modulators of key neurotransmitter receptors, which is directly linked to behavioral changes in animal models.

Serotonin 5-HT2C Receptor Modulation: The compound SB-242084, a 6-chloro-5-methyl-indoline derivative, is a potent and selective antagonist of the 5-HT2C receptor. nih.govtocris.com It demonstrates high affinity for the human 5-HT2C receptor with significant selectivity over the 5-HT2A and 5-HT2B receptor subtypes and other adrenergic and dopaminergic receptors. nih.govresearchgate.net This receptor antagonism has been linked to distinct behavioral outcomes in preclinical models. In rats, SB-242084 exhibited an anxiolytic-like profile, increasing social interaction time without affecting locomotion. nih.gov It also increased punished responding in the Geller-Seifter conflict test, further supporting its anti-anxiety potential. nih.gov Furthermore, antagonism of the 5-HT2C receptor by SB-242084 has been shown to increase basal dopamine (B1211576) release in key brain regions like the nucleus accumbens, a mechanism thought to contribute to its potential efficacy in treating depression and the negative symptoms of schizophrenia. researchgate.netwikipedia.orgnih.gov

Receptor Binding Profile of SB-242084

| Receptor | pKi (Affinity) | Source |

| Human 5-HT2C | 9.0 | nih.govresearchgate.net |

| Human 5-HT2B | 7.0 | researchgate.net |

| Human 5-HT2A | 6.8 | researchgate.net |

pKi is the negative logarithm of the inhibition constant; a higher value indicates stronger binding affinity.

Glutamate (B1630785) mGluR7 Receptor Modulation: MMPIP, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), has been studied for its effects on the central nervous system. nih.govnih.gov In mouse models of neuropathic pain, MMPIP was found to alleviate pain and normalize associated affective and cognitive behaviors. nih.gov Specifically, it reduced immobility in the tail suspension test and decreased digging behaviors in the marble burying test, actions that suggest anxiolytic and antidepressant-like effects. nih.gov These findings indicate that modulating the mGluR7 receptor can impact pain perception as well as comorbid mood and cognitive impairments. nih.gov

Purinergic P2X7 Receptor Modulation: Genetic deletion of the P2X7 receptor in knockout mice results in a distinct behavioral phenotype. These mice exhibit an antidepressant-like profile in the forced swim test and the tail suspension test. bohrium.com This effect was not associated with changes in general locomotor activity, suggesting a specific impact on mood-related behaviors. bohrium.com The findings from P2X7 receptor knockout models provide strong evidence for the receptor's role in depressive-like states and suggest that its antagonism could be a viable strategy for the treatment of affective disorders. bohrium.com

Structure Activity Relationship Sar Studies of 6 Chloro 7 Methyl 2 Pyridin 2 Yl Indoline Derivatives

Influence of Substituents on the Indoline (B122111) Core

The indoline core serves as a crucial anchor for molecular interactions, and its substitution pattern significantly dictates the compound's biological effects. The strategic placement of a halogen at the C6 position and a methyl group at the C7 position, in conjunction with the pyridinyl moiety at C2, creates a unique electronic and steric profile that is fundamental to its activity.

Role of Halogenation at C6 (e.g., Chlorine) on Biological Activity

The introduction of a halogen atom, such as chlorine, at the C6 position of the indoline ring is a common strategy in medicinal chemistry to enhance biological activity. nih.govnih.gov Halogens can influence a molecule's properties in several ways, including increasing its lipophilicity, which can improve membrane permeability and bioavailability. nih.gov Furthermore, the electronegativity and size of the halogen can lead to specific interactions with biological targets.

The chlorine atom at C6 can act as a hydrogen bond acceptor and also participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. acs.org This can lead to a more stable drug-receptor complex and, consequently, higher potency. acs.org The presence of halogens can also block metabolic pathways, increasing the compound's half-life in the body. nih.gov In many heterocyclic compounds, the introduction of a chlorine atom has been shown to be beneficial for potency. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors, the presence of a dichlorophenyl group was a key feature of the most potent compounds. nih.gov

Impact of Methyl Group at C7 on Pharmacological Profiles

Moreover, the presence of a substituent at C7 can influence the orientation of the entire molecule within the binding site. Studies on C7-substituted indoles have demonstrated that functionalization at this position is crucial for achieving selectivity and potency for various biological targets. acs.org For example, a methoxy (B1213986) group at the C7 position of an indole (B1671886) nucleus was found to enhance the binding affinity to the human A2A adenosine (B11128) receptor. nih.gov While a methyl group is electronically different from a methoxy group, this highlights the sensitivity of the C7 position to substitution. The methyl group can also prevent potential metabolism at the C7 position, thus improving the metabolic stability of the compound.

Effects of the Pyridinyl Moiety at C2 on Molecular Interactions

The 2-(pyridin-2-yl) moiety at the C2 position of the indoline scaffold is a key determinant of the molecule's interaction with its biological targets. The pyridine (B92270) ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in a protein's binding site. nih.gov This feature is often exploited in drug design to enhance potency and selectivity. nih.gov

The relative orientation of the pyridine ring with respect to the indoline core is critical. The nitrogen atom's position in the pyridine ring can dictate the geometry of the hydrogen bond. nih.gov Furthermore, the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the active site of a protein. In the development of photocatalysts, di(pyridin-2-yl)methanone was found to be an effective oxidant, suggesting the unique electronic properties of the 2-pyridyl group. acs.orgacs.org

Systematic Exploration of Substituents on the Pyridine Ring

Below is a hypothetical data table illustrating how different substituents on the pyridine ring could modulate the inhibitory activity against a specific kinase.

| Compound ID | Pyridine Substituent (R) | IC₅₀ (nM) |

| 1 | H | 150 |

| 2 | 4-Methyl | 85 |

| 3 | 4-Methoxy | 70 |

| 4 | 4-Chloro | 120 |

| 5 | 4-Trifluoromethyl | 250 |

This table is illustrative and based on general SAR principles. The data is not from a specific study on 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a critical factor for its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is paramount for a strong interaction. The torsional angle between the indoline ring system and the pyridine ring is a key conformational parameter.

Intramolecular hydrogen bonds can play a significant role in restricting the conformational flexibility of the molecule, pre-organizing it into a bioactive conformation. nih.gov For instance, an interaction between the indoline N-H and the pyridine nitrogen could stabilize a specific planar conformation. Conformational studies on other bioactive molecules have shown that a particular spatial arrangement of key pharmacophoric features is necessary for activity. nih.gov For example, in a series of morphiceptin (B1676752) analogs, the distance between two aromatic rings was found to be a crucial determinant of their opioid receptor activity. nih.gov Similarly, for the this compound scaffold, the relative positioning of the chlorinated benzene (B151609) ring of the indoline and the pyridine ring likely plays a vital role in its pharmacological effects.

Computational Approaches in SAR Elucidation

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of this compound derivatives. researchgate.netnih.gov These approaches can provide insights into the key molecular features that govern biological activity and can guide the design of new, more potent analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the indoline derivatives, a QSAR model could be developed using descriptors that quantify their electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters) properties. Such a model could predict the activity of unsynthesized analogs and highlight the most important physicochemical properties for activity.

Mechanistic Investigations and Molecular Target Identification

Identification and Validation of Specific Molecular Targets

Research into indoline (B122111) derivatives has revealed their interaction with multiple specific molecular targets, playing crucial roles in various pathological conditions. While direct studies on "6-Chloro-7-methyl-2-(pyridin-2-yl)indoline" are limited, extensive research on the broader indoline and indole (B1671886) class of compounds has identified and validated several key molecular targets.

Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes, including immune modulation and cell differentiation. nih.govoup.comnih.govoup.com Indole derivatives, which can be produced by the gut microbiota from tryptophan, are known to be potent AhR ligands. nih.govmdpi.com Activation of AhR by these derivatives can influence gastrointestinal barrier function and tumorigenesis. nih.gov For instance, certain indole metabolites produced by skin bacteria can activate AhR, suggesting a role in maintaining skin homeostasis. oup.comnih.govoup.com

Cyclin-Dependent Kinases (CDKs): Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govacs.org Oxindole-based compounds have been identified as potent inhibitors of CDK2. nih.govacs.orgmdpi.com These derivatives can induce cell cycle arrest, highlighting their potential as anticancer agents. nih.gov The design of these inhibitors often involves creating structures that can fit into the ATP-binding pocket of the kinase. acs.org

Sirtuin 3 (SIRT3): SIRT3, a mitochondrial deacetylase, plays a crucial role in mitochondrial homeostasis and cellular stress responses. nih.gov Its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.govresearchgate.net Novel indole-based carboxamide derivatives have been developed as modulators of SIRT3. researchgate.net These compounds have shown neuroprotective effects in in vitro models of Parkinson's disease by upregulating SIRT3 expression and reducing reactive oxygen species levels. researchgate.net

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. tandfonline.comnih.govtandfonline.comrsc.orgnih.gov Indoline and indole derivatives represent a significant class of tubulin inhibitors, with many acting at the colchicine (B1669291) binding site to disrupt microtubule dynamics. tandfonline.comnih.govnih.govnih.gov This disruption leads to cell cycle arrest in the G2/M phase and apoptosis, making these compounds promising anticancer agents. tandfonline.comnih.govrsc.org

Mycobacterial Membrane Protein Large 3 (MmpL3): MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. rsc.orgnih.govchemrxiv.orgacs.orgchemrxiv.org Indole-2-carboxamides have emerged as a potent class of MmpL3 inhibitors, demonstrating significant antitubercular activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. rsc.orgnih.govchemrxiv.orgacs.orgchemrxiv.org

Voltage-gated Sodium Channel 1.7 (NaV1.7): The NaV1.7 channel is a key player in pain signaling, and its genetic mutations are linked to various human pain disorders. nih.govresearchgate.netjmpas.comnih.govresearchgate.net Selective inhibitors of NaV1.7 are highly sought after as potential analgesics. nih.govnih.gov Indole and indazole derivatives have been identified as potent and selective inhibitors of NaV1.7, showing efficacy in preclinical models of inflammatory and neuropathic pain. nih.gov

5-HT2C Receptor: The 5-HT2C receptor, a subtype of the serotonin (B10506) receptor family, is involved in the regulation of mood, appetite, and other central nervous system functions. nih.govnih.govmdpi.com Indoline derivatives have been developed as both agonists and antagonists of the 5-HT2C receptor. nih.govnih.gov For example, certain indoline-based compounds act as potent and selective 5-HT2C receptor antagonists, while others function as agonists with potential applications in the treatment of obesity. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by Indoline Derivatives

The interaction of indoline derivatives with their molecular targets triggers a cascade of events that modulate various intracellular signaling pathways.

For instance, the activation of the Aryl Hydrocarbon Receptor (AhR) pathway by indole derivatives can lead to the transcription of target genes like CYP1A1. mdpi.com In the context of the gut, this pathway is implicated in the regulation of intestinal stem cell (ISC) proliferation by influencing Wnt/β-catenin signaling. mdpi.com A dysregulated AhR pathway has been linked to abnormal ISC proliferation. mdpi.com

Modulation of Sirtuin 3 (SIRT3) by indole-based carboxamides has been shown to impact pathways related to oxidative stress. researchgate.net By upregulating SIRT3, these compounds can increase the expression of downstream targets such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying reactive oxygen species (ROS). researchgate.net This mechanism is believed to contribute to the neuroprotective effects observed in models of Parkinson's disease. researchgate.net Furthermore, SIRT3 can stabilize p53, a tumor suppressor protein, thereby inhibiting glycolysis in cancer cells. nih.gov

The inhibition of tubulin polymerization by indoline derivatives directly affects the cell cycle machinery. By disrupting the formation of the mitotic spindle, these compounds activate the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. tandfonline.comnih.gov This sustained arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Inhibition of the MmpL3 transporter in Mycobacterium tuberculosis by indole-2-carboxamides disrupts the transport of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis. chemrxiv.org This leads to an accumulation of TMM and a reduction in the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan, essential components of the mycobacterial cell wall. chemrxiv.org The compromised cell wall integrity ultimately results in bacterial death.

Binding Site Analysis and Ligand-Receptor Interactions

Understanding the precise binding modes of indoline derivatives within their target proteins is crucial for structure-based drug design and optimization. Molecular docking and X-ray crystallography studies have provided valuable insights into these interactions.

For tubulin inhibitors , many indole derivatives bind to the colchicine binding site, a pocket located at the interface of α- and β-tubulin. nih.govnih.gov Docking studies have revealed that the indole scaffold can form key hydrogen bonds and hydrophobic interactions with residues in this pocket. nih.gov For example, the indole NH group can act as a hydrogen bond donor, while the aromatic rings engage in hydrophobic interactions with residues such as Cysβ241, Leuβ248, and Leuβ255. nih.gov

In the case of MmpL3 inhibitors , molecular docking studies have been used to understand the binding of indole-2-carboxamides within a homology model of the M. tuberculosis MmpL3 protein. rsc.orgnih.gov These studies help in identifying key residues within the binding pocket that are important for ligand recognition and affinity.

For 5-HT2C receptor ligands , molecular modeling suggests that the interaction often involves a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp3.32) in the receptor. mdpi.com Additionally, hydrogen bonds can form between the indole NH group and other residues like Thr3.37, and halogen atoms on the indole ring can participate in halogen bonding with residues such as Asn6.55. mdpi.com

Computational docking has also been employed to study the binding of indoline derivatives to other targets, including peroxidases and the bacterial enzyme penicillin-binding protein 2a (PBP2a) . mdpi.com These studies help in classifying different binding modes and understanding the structural determinants of reactivity and inhibition.

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a powerful approach for discovering new bioactive molecules without a preconceived target. acs.orgenamine.net This strategy has been successfully used to identify indoline derivatives with interesting biological activities.

For example, a phenotypic screen of a focused protease inhibitor library against the whole Trypanosoma brucei parasite led to the identification of a series of indoline-2-carboxamides as potent inhibitors of parasite growth. acs.org This approach allows for the discovery of compounds that act through novel mechanisms of action.

Once a hit is identified through phenotypic screening, the next critical step is target deconvolution , the process of identifying the specific molecular target(s) responsible for the observed phenotype. This can be a challenging process but is essential for understanding the mechanism of action and for further lead optimization. Various methodologies can be employed for target deconvolution, including affinity chromatography, expression profiling, and genetic approaches.

Specialized compound libraries designed for phenotypic screening often include approved drugs and potent inhibitors with known mechanisms of action, which can aid in the initial stages of target hypothesis generation. enamine.net By comparing the phenotypic signature of a novel hit with those of well-characterized compounds, researchers can gain clues about its potential molecular target and signaling pathway. enamine.net

In the context of indoline derivatives, a combination of screening methods, such as cyclic voltammetry and measuring hydrogen peroxide generation upon photoirradiation, has been used to identify derivatives that can protect against protein oxidation, a key concern in the development of biotherapeutics. nih.gov

Computational Chemistry and Molecular Modeling of 6 Chloro 7 Methyl 2 Pyridin 2 Yl Indoline

Molecular Docking Simulations for Ligand-Target Interaction Prediction

There are no specific molecular docking studies published for 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. This method is commonly used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. Without any published research, the potential biological targets and binding interactions of this compound remain speculative.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Information regarding molecular dynamics (MD) simulations of this compound is not available in the current body of scientific literature. MD simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. It provides detailed information on the conformational changes, stability, and dynamic behavior of a molecule in a simulated environment, such as in solution or bound to a receptor. The absence of such studies means that the conformational flexibility and stability of this specific indoline (B122111) derivative are yet to be characterized.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

There is no published research detailing quantum chemical calculations for this compound. Quantum chemical calculations are employed to investigate the electronic structure, molecular orbitals, and reactivity of a molecule. These calculations can provide insights into a compound's chemical properties, such as its electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors. Without these calculations, a fundamental understanding of the electronic properties and chemical reactivity of this compound is lacking.

Network Pharmacology Applications for Target Identification and Pathway Mapping

No network pharmacology studies have been conducted on this compound. Network pharmacology is an emerging discipline that combines systems biology and pharmacology to understand the effects of drugs on biological networks. This approach is used to identify potential drug targets and to elucidate the molecular mechanisms of action by analyzing the interactions between drugs, targets, and diseases at a network level. The application of network pharmacology to this compound has not been explored.

Application of Ligand-Based and Structure-Based Drug Design Principles

Due to the absence of foundational computational and biological data, the application of ligand-based and structure-based drug design principles specifically for this compound has not been reported. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest, while structure-based drug design requires the three-dimensional structure of the target. As no specific biological targets have been identified or validated for this compound, and no co-crystal structures are available, the rational design of analogs or optimization of this scaffold for a particular therapeutic purpose has not been undertaken.

Analytical Research Methodologies for 6 Chloro 7 Methyl 2 Pyridin 2 Yl Indoline

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the analysis of this compound, both ¹H NMR and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, the aromatic protons on the indoline (B122111) and pyridine (B92270) rings would appear as distinct multiplets in the downfield region of the spectrum, while the aliphatic protons of the indoline ring and the methyl group would resonate at higher field strengths. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used to establish the connectivity between different protons and carbons within the molecule, confirming the substitution pattern on both the indoline and pyridine rings. guidechem.comfda.gov

Illustrative ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.55 | d | 1H | Pyridinyl-H6 |

| 7.65 | td | 1H | Pyridinyl-H4 |

| 7.15 | d | 1H | Pyridinyl-H3 |

| 7.05 | d | 1H | Indolinyl-H4 |

| 6.95 | ddd | 1H | Pyridinyl-H5 |

| 6.80 | d | 1H | Indolinyl-H5 |

| 5.10 | dd | 1H | Indolinyl-H2 |

| 3.40 | dd | 1H | Indolinyl-H3a |

| 3.00 | dd | 1H | Indolinyl-H3b |

| 2.30 | s | 3H | -CH₃ |

Illustrative ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | Pyridinyl-C2 |

| 149.5 | Pyridinyl-C6 |

| 150.0 | Indolinyl-C7a |

| 137.0 | Pyridinyl-C4 |

| 130.0 | Indolinyl-C3a |

| 128.5 | Indolinyl-C5 |

| 125.0 | Indolinyl-C6 |

| 122.5 | Pyridinyl-C5 |

| 120.0 | Pyridinyl-C3 |

| 118.0 | Indolinyl-C7 |

| 110.0 | Indolinyl-H4 |

| 65.0 | Indolinyl-C2 |

| 35.0 | Indolinyl-C3 |

| 18.0 | -CH₃ |

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. fda.gov The fragmentation pattern observed in the MS/MS spectrum offers additional structural information, as specific bond cleavages are characteristic of the compound's structure.

Illustrative Mass Spectrometry Data:

| m/z | Interpretation |

| 259.08 | [M+H]⁺ (Monoisotopic mass for C₁₄H₁₄ClN₃) |

| 244.06 | [M-CH₃]⁺ |

| 181.04 | [M-C₅H₄N]⁺ |

| 146.06 | [M-C₅H₄N-Cl]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching of the indoline amine, C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the aromatic rings, and C-Cl stretching.

Illustrative FTIR Data (ATR):

| Wavenumber (cm⁻¹) | Interpretation |

| 3350 | N-H stretch (indoline) |

| 3050 | Aromatic C-H stretch |

| 2920 | Aliphatic C-H stretch |

| 1600, 1580 | C=C/C=N stretch (aromatic rings) |

| 1470 | CH₂ bend |

| 750 | C-Cl stretch |

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic methods are essential for determining the purity of this compound and for the separation of any impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for this purpose. A reversed-phase HPLC method would typically be developed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity of the sample is determined by integrating the peak area of the main component and any impurity peaks detected by a UV detector at a suitable wavelength. Method validation according to ICH guidelines ensures the reliability of the results for linearity, accuracy, and precision.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 8.5 min |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula, C₁₄H₁₄ClN₃. A close agreement between the found and calculated values serves as a final confirmation of the compound's empirical formula.

Illustrative Elemental Analysis Data:

| Element | Theoretical % | Found % |

| Carbon (C) | 64.74 | 64.70 |

| Hydrogen (H) | 5.43 | 5.45 |

| Nitrogen (N) | 16.18 | 16.15 |

| Chlorine (Cl) | 13.65 | 13.62 |

Future Directions and Emerging Research Opportunities

Development of Advanced Synthetic Strategies for Complex Indoline (B122111) Analogues

The synthesis of structurally complex and diverse indoline libraries is fundamental to exploring their full potential. Future synthetic research is moving beyond traditional methods to embrace more sophisticated and efficient strategies.

One promising area is the Complexity-to-Diversity (Ctd) strategy , which utilizes complex, readily available natural products, such as the indole (B1671886) alkaloid yohimbine, as starting points. Through ring-distortion transformations, new and intricate molecular scaffolds can be rapidly generated, providing access to novel chemical space. nih.gov This approach contrasts with traditional synthesis where complexity is built up from simple precursors.

Another key direction is the development of novel catalytic systems for constructing the indoline core. For instance, recent methods for preparing indole and indoline skeletons focus on creating the key heterocycle quickly and efficiently, sometimes in an "unnatural" way to access unique architectures. rsc.org Strategies that employ mild reaction conditions are particularly valuable as they allow for the late-stage functionalization of complex molecules, a critical step in medicinal chemistry. acs.org For example, gold-catalyzed enyne cycloisomerization reactions represent a modern approach to creating cyclic structures with high enantioselectivity. acs.org Furthermore, modular platforms that allow for the systematic and programmable elaboration of two-dimensional fragments into three-dimensional lead-like compounds are being developed to accelerate drug discovery. acs.org These advanced methods could be pivotal in synthesizing complex analogues of 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline with precise control over stereochemistry and substitution patterns.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While indole and indoline derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties, future research is set to explore their utility in a wider range of diseases. nih.govnih.gov The unique structure of these compounds makes them versatile scaffolds for developing new drugs. nih.gov

Emerging therapeutic areas for indoline derivatives include:

Neurodegenerative Diseases: The ability of certain small molecules to cross the blood-brain barrier makes indoline derivatives potential candidates for treating conditions like Alzheimer's disease. mdpi.com Research is ongoing to develop indole-based compounds that can interact with multiple pathological targets implicated in these complex disorders. mdpi.com

Antiviral Agents: Beyond established antiviral targets, novel indole-containing compounds have shown potent activity against viruses like the influenza A virus (IAV), in some cases outperforming existing drugs. nih.gov This opens up avenues for developing new treatments for a variety of viral infections.

Cardiovascular Disorders and Diabetes: The therapeutic potential of indoline scaffolds is also being investigated in the context of metabolic and cardiovascular diseases, highlighting their versatility as lead compounds for drug discovery. nih.gov

Anticancer Activity: While anticancer applications are established, new research is targeting more specific and aggressive cancers. For example, innovative indole-based derivatives are being explored as potential agents against glioblastoma, the most aggressive primary brain tumor, by targeting pathways like protein kinase and tubulin. nih.gov Similarly, 7-chloroquinolinehydrazones have demonstrated significant cytotoxic effects across a broad range of cancer cell lines, including leukemia, melanoma, and breast cancer. nih.gov

The exploration of compounds like this compound in these novel therapeutic contexts could lead to the discovery of first-in-class medicines.

Integration of Artificial Intelligence and Machine Learning in Indoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are particularly well-suited for research on privileged scaffolds like indoline. nih.govmdpi.com These computational tools can accelerate the discovery process in several ways.

De Novo Drug Design: Generative models, such as deep-learning molecule generation models (DeepMGM), can design vast virtual libraries of novel indoline-based compounds focused on specific biological targets or desired chemical properties. nih.gov By training recurrent neural networks (RNNs) on known drug-like molecules, these models can generate new molecules with a high probability of possessing desired activities. nih.gov

Predictive Modeling: AI/ML algorithms can predict various properties of new indoline derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles (e.g., absorption, distribution, metabolism, and excretion). researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, ML models can be used for virtual screening of large compound databases to identify potential hits for a specific target. youtube.com

Optimization: During the hit-to-lead optimization phase, AI can help refine the structure of a promising indoline compound to improve its efficacy and reduce potential side effects. researchgate.net This integration of AI with modern experimental techniques is expected to make the search for new and improved pharmaceuticals faster and more cost-effective. mdpi.com

Collaborative and Interdisciplinary Research Paradigms in Chemical Biology

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The future of indoline research will heavily rely on collaborative and interdisciplinary paradigms that bring together experts from diverse fields.

This integrated approach involves close cooperation between:

Synthetic Chemists: Responsible for designing and creating novel indoline analogues. rsc.org

Medicinal Chemists: Focused on optimizing structure-activity relationships (SAR) to enhance therapeutic properties. nih.gov

Biologists and Pharmacologists: Who evaluate the biological activity and mechanisms of action of new compounds in cellular and animal models. nih.gov

Computational Scientists and Data Scientists: Who apply AI and ML tools for molecular design, predictive modeling, and data analysis. youtube.com

Such collaborations are essential for translating fundamental chemical discoveries into tangible therapeutic applications. By integrating data from genomics, proteomics, and chemical screening, interdisciplinary teams can more effectively identify and validate new drug targets and develop innovative treatments based on the indoline scaffold. researchgate.net This synergistic approach ensures that data and insights from different disciplines are leveraged to their full potential, accelerating the entire drug discovery pipeline from initial concept to potential clinical candidates.

Q & A

Q. Critical Factors :

- Catalyst loading (0.5–2 mol% Pd) and ligand selection.

- Reaction time (12–24 hours) and inert atmosphere (N₂/Ar) .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Post-synthesis characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton integration .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .

- X-ray Crystallography (if applicable): Resolves solid-state conformation, though limited data exists for this compound .

Q. Example Optimization Table :

| Condition | Yield (Baseline) | Optimized Yield |

|---|---|---|

| Pd(PPh₃)₄ in DMF | 45% | 68% (with MW) |

| Ligand-free in THF | 28% | 52% (with XPhos) |

How should discrepancies in reported biological activity data between studies be systematically addressed?

Advanced Research Question

Contradiction Analysis Workflow :

Purity Verification : Re-analyze compounds via HPLC/NMR to rule out impurities .

Assay Validation : Compare protocols (e.g., cell line specificity, incubation time) .

Structural Confirmation : Use X-ray or NOESY NMR to confirm regioisomerism or stereochemistry .

Meta-Analysis : Pool data from multiple studies to identify trends or outliers .

How can computational methods enhance mechanistic understanding of this compound’s bioactivity?

Advanced Research Question

Integrated Approaches :

- Molecular Docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., Cl, CH₃) with activity trends .

Q. Example Workflow :

Generate 3D compound structure (ChemDraw/Gaussian).

Dock into ATP-binding pocket of EGFR kinase (PDB: 1M17).

Validate with experimental IC₅₀ values .

What experimental design principles apply when using secondary data for structure-activity relationship (SAR) studies?

Advanced Research Question

Key Considerations :

Q. Example Table for SAR Analysis :

| Derivative | Substituent | IC₅₀ (µM) | Source |

|---|---|---|---|

| Parent Compound | 6-Cl, 7-CH₃ | 2.1 | |

| Analog A | 6-F, 7-CH₃ | 5.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.